molecular formula C43H48O23 B1245130 Amurenoside A

Amurenoside A

Cat. No. B1245130
M. Wt: 932.8 g/mol
InChI Key: MJIKFVGKCRVQNL-WQKFSZIYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Amurenoside A is a natural product found in Vicia amurensis with data available.

Scientific Research Applications

Flavonol Glycosides Isolation and Structure Elucidation

Amurenosides A and B, acylated flavonol glycosides, were isolated from Vicia amurensis. Their structures were determined using various NMR techniques and mass spectrometry, providing insights into the flavonol glycosides in plant chemistry (Kang, Chang, & Kim, 2000).

Anti-Inflammatory Tetramers in Vitis Amurensis

Research on Vitis amurensis roots identified resveratrol tetramers, amurensins I-M, with anti-inflammatory activities. These compounds, including amurenoside A, showed potent inhibition of leukotriene B4 biosynthesis and antagonism of the histamine acceptor (Huang, Lin, & Cheng, 2001).

Anticancer Properties of Heyneanol A

Heyneanol A, isolated from the roots of Vitis amurensis, demonstrated potent anti-cancer properties. It induced apoptosis and inhibited angiogenesis, suggesting potential applications in cancer treatment (Lee et al., 2006).

Antitumor and Anti-Amoebic Properties

Additional studies on various compounds related to amurenoside A have highlighted their potential in treating cancer and amoebic infections. These studies have focused on the biological properties and mechanisms of action of these compounds, expanding the understanding of their potential therapeutic applications (Ibrahim, Mohd Yusof, & Mat Amin, 2014), (Šaban & Bujak, 2009).

Glycoanalysis with Maackia Amurensis Lectins

Studies on Maackia amurensis lectins, including those related to amurenoside A, provide valuable tools for glycoanalytical research. These lectins have specific binding properties essential for accurate analysis in biochemical and medical research (Geisler & Jarvis, 2011).

properties

Product Name

Amurenoside A

Molecular Formula

C43H48O23

Molecular Weight

932.8 g/mol

IUPAC Name

[(2R,3R,4R,5S,6S)-2-[[(2R,3R,4S,5R,6S)-6-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-3-yl]oxy-3,4-dihydroxy-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]methoxy]-3,5-dihydroxy-6-methyloxan-4-yl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate

InChI

InChI=1S/C43H48O23/c1-15-29(50)33(54)35(56)42(61-15)66-40-34(55)31(52)26(14-59-41-36(57)38(30(51)16(2)60-41)64-27(49)9-5-17-4-7-21(46)24(10-17)58-3)63-43(40)65-39-32(53)28-23(48)12-19(44)13-25(28)62-37(39)18-6-8-20(45)22(47)11-18/h4-13,15-16,26,29-31,33-36,38,40-48,50-52,54-57H,14H2,1-3H3/b9-5+/t15-,16-,26+,29-,30-,31-,33+,34-,35+,36+,38+,40+,41+,42-,43-/m0/s1

InChI Key

MJIKFVGKCRVQNL-WQKFSZIYSA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H]([C@H](O[C@H]2OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)O)CO[C@H]6[C@@H]([C@@H]([C@H]([C@@H](O6)C)O)OC(=O)/C=C/C7=CC(=C(C=C7)O)OC)O)O)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)O)COC6C(C(C(C(O6)C)O)OC(=O)C=CC7=CC(=C(C=C7)O)OC)O)O)O)O)O)O

synonyms

amurenoside A
quercetin 3-O-alpha-L-(3-feruloylrhamnopyranosyl)(1-->6)-(alpha-L-rhamnopyra nosyl(1-->2))-beta-D-galactopyranoside

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Amurenoside A
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Amurenoside A
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Amurenoside A
Reactant of Route 6
Amurenoside A

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